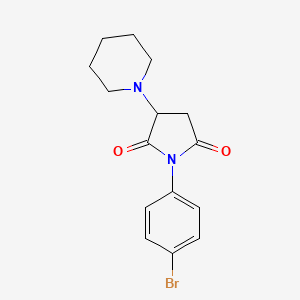![molecular formula C18H15N3O5 B2420654 methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate CAS No. 870604-54-9](/img/structure/B2420654.png)
methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a benzenecarboxylate group, which is a benzene ring attached to a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole ring and the benzenecarboxylate group. The methoxycarbonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzimidazole ring might participate in aromatic substitution reactions, while the carboxylate group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the polar methoxycarbonyl and carboxylate groups might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Optimization
- Optimization of Synthesis : Jun (2006) explored the synthesis of 2-n-propyl-4-methyl-6-(methoxycarbonyl)-benzimidazole, using methyl 4-amino-3-methylbenzoate as the starting point. This study highlighted an optimized synthetic procedure with lower cost and higher yield, suggesting potential for large-scale manufacturing (Jun, 2006).
Biological Activity and Antineoplastic Potential
- Antineoplastic and Antifilarial Agents : A research by Ram et al. (1992) synthesized a series of compounds including methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, demonstrating significant growth inhibition in L1210 cells and in vivo antifilarial activity. This points towards the potential application of these compounds in cancer and parasitic infection treatments (Ram et al., 1992).
Application in Heterocyclic System Synthesis
- Preparation of Heterocyclic Systems : Selič et al. (1997) prepared derivatives like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, which were used for synthesizing various heterocyclic systems. This shows the compound's utility in synthesizing complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).
Catalytic Applications
- Catalysis in Methoxycarbonylation : Dahnum et al. (2019) explored the catalytic application of ZIF-7, a material containing benzimidazole, in the methoxycarbonylation of aniline. This study revealed its effectiveness as a catalyst, demonstrating a novel application in chemical synthesis (Dahnum et al., 2019).
Fluorescent Properties and Applications
- Fluorescent Properties : Rangnekar and Rajadhyaksha (1986) investigated the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, studying their fluorescent properties. This indicates the potential use of these compounds in applications requiring fluorescence, like imaging or diagnostics (Rangnekar & Rajadhyaksha, 1986).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-25-16(23)12-6-4-3-5-11(12)15(22)10-7-8-13-14(9-10)20-17(19-13)21-18(24)26-2/h3-9H,1-2H3,(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTYAJJUJSKINW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-({2-[(methoxycarbonyl)amino]-1H-1,3-benzimidazol-6-yl}carbonyl)benzenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-acetyl-1-(2,4-dichlorobenzyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-3-chlorobenzenecarboxamide](/img/structure/B2420572.png)
![N-(4-methoxyphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2420573.png)
![2-(4-Chlorophenyl)-7,7-dimethyl-6,8-dihydroimidazo[2,1-b][1,3]benzothiazol-5-one](/img/structure/B2420574.png)

![2-{[4-(Methylsulfanyl)-3-nitrophenyl]formamido}acetic acid](/img/structure/B2420578.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2420581.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide](/img/structure/B2420582.png)
![4-Oxo-4-[(4-phenoxyphenyl)amino]butanoic acid](/img/structure/B2420585.png)
![N,N'-bis[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]thiophene-2,5-dicarboxamide](/img/structure/B2420586.png)
![Propan-2-yl 2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2420588.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2420591.png)
